2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Description
2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide core substituted with a nitro group and a tetramethylpiperidinyl moiety
Properties
IUPAC Name |
2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11-13(7-6-8-14(11)20(22)23)15(21)18-12-9-16(2,3)19-17(4,5)10-12/h6-8,12,19H,9-10H2,1-5H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISKLHXHQCDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the nitration of a methyl-substituted benzamide followed by the introduction of the tetramethylpiperidinyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the tetramethylpiperidinyl group can be carried out through a nucleophilic substitution reaction using 2,2,6,6-tetramethylpiperidine and a suitable leaving group on the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors for nitration and automated systems for the subsequent substitution reactions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: 2-methyl-3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-carboxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.
Scientific Research Applications
2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with biological targets. The tetramethylpiperidinyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitroaniline: Similar in structure but lacks the tetramethylpiperidinyl group.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Contains the tetramethylpiperidinyl group but has a different core structure.
Uniqueness
2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of its nitrobenzamide core and the tetramethylpiperidinyl group, which imparts distinct chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
